molecular formula C20H24N4O2S B2922153 2-(2-{4-[2-(methylsulfanyl)phenyl]piperazino}ethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 860651-27-0

2-(2-{4-[2-(methylsulfanyl)phenyl]piperazino}ethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No. B2922153
CAS RN: 860651-27-0
M. Wt: 384.5
InChI Key: OXRDTXWCAFUSPL-UHFFFAOYSA-N
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Description

The compound “2-(2-{4-[2-(methylsulfanyl)phenyl]piperazino}ethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” is an organic compound . It is not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular formula of the compound is C20H24N4O2S. Unfortunately, the specific molecular structure analysis of this compound is not available in the retrieved data.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives . This transformation involves the acetyl methyl group and the amide carbonyl moiety in the cyclization .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Applications

Piperazine, a six-membered nitrogen-containing heterocycle, is integral to the rational design of drugs across a spectrum of therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. This versatility suggests that the subject compound could have similar wide-ranging applications in drug discovery and development. The exploration of piperazine-based molecules has shown a broad potential beyond previously limited understandings, indicating a successful emergence of this pharmacophore as a flexible building block for drug-like elements targeting various diseases (Rathi et al., 2016).

Piperazine Analogues and Anti-mycobacterial Activity

Piperazine and its analogues have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the compound's potential as a building block in anti-TB molecule design, offering insights for medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Arylpiperazine Derivatives and Clinical Applications

Arylpiperazine derivatives have reached clinical application stages for treating depression, psychosis, or anxiety. The metabolism of these derivatives, including their N-dealkylation to 1-aryl-piperazines, plays a crucial role in their pharmacological actions. Understanding the disposition and metabolism of arylpiperazine derivatives can inform the development of more effective and safer therapeutic agents (Caccia, 2007).

DPP IV Inhibitors and Therapeutic Potentials

Dipeptidyl peptidase IV (DPP IV) inhibitors, which include piperazine derivatives, are significant in treating type 2 diabetes mellitus. The search for new DPP IV inhibitors is intense due to the recent approval of marketed compounds and the unknown long-term side effects. The perfect inhibitor would inhibit GLP-1 and GIP degradation by DPP IV without affecting other protease activities, highlighting the importance of specificity in the therapeutic application of these inhibitors (Mendieta et al., 2011).

properties

IUPAC Name

2-[2-[4-(2-methylsulfanylphenyl)piperazin-1-yl]ethyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-27-18-7-3-2-5-15(18)24-13-11-23(12-14-24)10-8-17-20(25)22-19-16(26-17)6-4-9-21-19/h2-7,9,17H,8,10-14H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRDTXWCAFUSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1N2CCN(CC2)CCC3C(=O)NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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